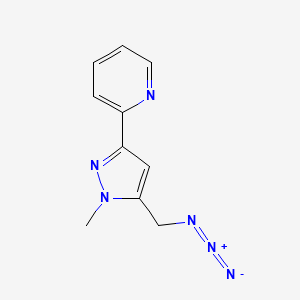

2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Description

2-(5-(Azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1-methyl-1H-pyrazole moiety substituted with an azidomethyl group at the 5-position. The azide (-N₃) group confers unique reactivity, enabling applications in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and coordination chemistry . Its synthesis typically involves substitution reactions, such as replacing a halogen or hydroxyl group with an azide, as seen in analogous azidomethylpyridine derivatives .

Key properties include:

- Molecular formula: C₁₀H₁₁N₅

- Functional groups: Azide (N₃), pyridine, pyrazole.

- Reactivity: The azidomethyl group is a versatile handle for bioconjugation or polymer chemistry.

Properties

IUPAC Name |

2-[5-(azidomethyl)-1-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6/c1-16-8(7-13-15-11)6-10(14-16)9-4-2-3-5-12-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKCNNHFCZLVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=N2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that combines a pyrazole moiety with a pyridine ring, featuring an azidomethyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and bioconjugation applications. The azide functionality is known for its reactivity, making this compound a candidate for various biochemical interactions.

Structural Characteristics

The molecular structure of 2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine includes:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.

- Azidomethyl Group : A functional group (-N₃-CH₂-) that enhances the compound's reactivity.

Biological Activity Overview

Research indicates that compounds similar to 2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine exhibit various biological activities, including antimicrobial and anticancer properties. The azide group allows for "click chemistry" applications, facilitating the conjugation of biomolecules.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and proteins. The azide group can participate in selective reactions, such as:

- Covalent Bond Formation : Reacting with alkyne groups in the presence of copper ions through the CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction.

- Gene Expression Modulation : Potentially influencing transcription factors or regulatory proteins.

Antimicrobial Activity

A study explored the antimicrobial properties of related pyrazole derivatives, indicating that modifications to the pyrazole ring significantly enhance activity against bacteria and fungi. For instance, compounds with specific substituents showed Minimum Inhibitory Concentration (MIC) values comparable to existing antibiotics .

Anticancer Potential

Research on pyrazolo[1,5-a]pyrimidine derivatives has demonstrated their ability to inhibit cancer cell proliferation. These compounds often act as selective protein inhibitors, targeting specific pathways involved in tumor growth . The incorporation of an azidomethyl group may enhance these effects by improving binding affinity to target proteins.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and structural similarities of compounds related to 2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine:

| Compound Name | Structure Type | Biological Activity | Similarity Index |

|---|---|---|---|

| 2-(5-methyl-1H-pyrazol-3-yl)pyridine | Pyrazole-Pyridine | Antimicrobial | 0.89 |

| 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine | Bromo-Pyrazole-Pyridine | Anticancer | 0.81 |

| 5-(pyridin-3-yl)-1H-pyrazol-3-amine | Amino-Pyrazole | Enzyme Inhibitor | 0.74 |

Synthesis and Applications

The synthesis of 2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine typically involves:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the azidomethyl group via nucleophilic substitution using sodium azide.

This compound has potential applications in:

- Drug Development : Serving as a scaffold for new therapeutic agents.

- Bioconjugation : Facilitating the attachment of drugs or imaging agents to biomolecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs differ in substituents on the pyrazole or pyridine rings. Below is a comparative analysis:

Key Observations :

- Azidomethyl vs. Methyl : The azidomethyl group in the target compound enhances reactivity compared to methyl-substituted analogs (e.g., ), enabling applications in bioconjugation or materials science .

- Bulky Substituents: Phenoxy and tert-butyl groups (e.g., compounds in and ) improve biological activity (e.g., enzyme inhibition, cytotoxicity) but reduce synthetic accessibility .

Reactivity and Stability

- Azide Stability : Azidomethyl-substituted compounds are prone to thermal decomposition or unintended reactions (e.g., Staudinger reactions). This contrasts with methyl- or tert-butyl-substituted analogs, which exhibit greater stability .

- Coordination Chemistry : The pyridine-pyrazole scaffold acts as a bidentate ligand. Azidomethyl derivatives may form metal complexes (e.g., Co(II) in ), though tert-butyl groups in palladium complexes () enhance DNA interaction and cytotoxicity .

Preparation Methods

Pyrazole Ring Formation and Functionalization

- Pyrazole rings are commonly synthesized via condensation reactions of hydrazines with 1,3-dicarbonyl compounds or equivalents.

- For 1-methyl substitution, methylhydrazine or methylation of pyrazole nitrogen post-ring formation is used.

- The azidomethyl group is typically introduced by halomethylation (e.g., chloromethylation or bromomethylation) of the pyrazole followed by nucleophilic substitution with sodium azide.

Pyridine Attachment

- The pyridine ring is introduced via Suzuki coupling or other cross-coupling methods using halogenated pyrazoles and pyridine boronic acid derivatives or vice versa.

- Alternatively, direct substitution or condensation methods involving pyridine derivatives and pyrazole precursors are employed.

Detailed Preparation Methods

Azidomethylation of Pyrazole Derivatives

The azidomethyl group is introduced through a two-step process:

Halomethylation of the Pyrazole Ring:

- The pyrazole ring is treated with formaldehyde and a halogen source (e.g., HCl or HBr) to yield the corresponding halomethyl pyrazole intermediate at the 5-position.

- Reaction conditions typically involve acidic media and low to moderate temperatures to control regioselectivity.

-

- The halomethyl pyrazole intermediate is reacted with sodium azide in a polar aprotic solvent such as DMF or DMSO.

- The nucleophilic substitution proceeds under mild heating (e.g., 50–80 °C) to afford the azidomethyl pyrazole.

- This step requires careful control to avoid azide decomposition.

Methylation of Pyrazole Nitrogen

- The 1-methyl substitution can be achieved by methylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetone).

- Alternatively, methylhydrazine can be used as a starting material in pyrazole ring formation to incorporate the methyl group directly.

Coupling with Pyridine

- The pyridine ring is attached at the 3-position of the pyrazole via Suzuki-Miyaura cross-coupling reactions.

Typical conditions include:

Reagent/Condition Details Catalyst PdCl2(PPh3)2 or Pd(PPh3)4 Base Cs2CO3 or K2CO3 Solvent Dry DMF or DME Temperature 85–100 °C Reaction Time Several hours until completion The pyrazole bearing a boronic acid or boronate ester at the 3-position is coupled with a halogenated pyridine (e.g., 2-bromopyridine).

- After completion, the reaction mixture is worked up by extraction, washing, and purification via chromatography or crystallization.

Representative Synthetic Route (Literature-Inspired)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Pyrazole Formation | Methylhydrazine + 1,3-dicarbonyl compound, reflux | 1-methyl-1H-pyrazole derivative |

| 2 | Halomethylation | Formaldehyde + HCl/HBr, acidic medium, 0–25 °C | 5-(halomethyl)-1-methyl-pyrazole |

| 3 | Azide Substitution | NaN3, DMF, 50–80 °C | 5-(azidomethyl)-1-methyl-pyrazole |

| 4 | Suzuki Coupling | 2-bromopyridine, Pd catalyst, Cs2CO3, DMF, 85–100 °C | 2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine |

Research Findings and Optimization Notes

- Yield and Purity: The azidomethylation step is critical for yield and purity; incomplete substitution or side reactions can reduce product quality.

- Safety Considerations: Handling azides requires strict safety protocols due to their explosive nature.

- Catalyst Selection: Pd catalysts with triphenylphosphine ligands provide efficient coupling with minimal side reactions.

- Solvent Effects: Polar aprotic solvents favor nucleophilic substitution and coupling reactions.

- Temperature Control: Moderate temperatures prevent azide decomposition and promote selective coupling.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole formation | Methylhydrazine + 1,3-dicarbonyl | Reflux (~80–100) | 4–6 | 75–85 | Standard condensation |

| Halomethylation | Formaldehyde + HCl/HBr, acidic medium | 0–25 | 2–4 | 60–70 | Control to avoid over-halogenation |

| Azide substitution | NaN3, DMF | 50–80 | 3–6 | 65–75 | Careful temperature control |

| Suzuki coupling | PdCl2(PPh3)2, Cs2CO3, DMF | 85–100 | 6–12 | 70–80 | Inert atmosphere recommended |

Q & A

Basic Synthesis and Characterization

Q: What is the recommended synthetic route for 2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine, and how can its structural integrity be confirmed? A:

- Synthesis : A common approach involves coupling 5-(azidomethyl)-1-methyl-1H-pyrazole with a functionalized pyridine derivative via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The azidomethyl group is introduced using NaN₃ in a substitution reaction under controlled temperatures (40–60°C) to avoid side reactions .

- Characterization :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrazole C-H protons at δ 6.2–7.5 ppm, pyridine protons at δ 8.0–8.5 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and assess azide stability during ionization .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and distances (e.g., pyrazole-pyridine dihedral angles ~15–25°) .

Advanced Synthetic Challenges

Q: How can researchers mitigate the risks of unintended side reactions during azidomethyl group installation? A:

- Optimization Strategies :

- Temperature Control : Maintain reaction temperatures below 60°C to prevent azide decomposition or cyclization .

- Catalyst Selection : Use Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity in azide-alkyne cycloaddition (Click Chemistry) if applicable .

- Purification : Column chromatography with silica gel modified with triethylamine minimizes azide degradation. Avoid prolonged exposure to light or heat .

Safety and Handling

Q: What safety protocols are critical when handling the azidomethyl group in this compound? A:

- Key Precautions :

- Thermal Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent explosive decomposition. Small-scale reactions (<1 mmol) reduce risk .

- Personal Protective Equipment (PPE) : Use blast shields, flame-resistant lab coats, and nitrile gloves. Avoid metal spatulas (risk of friction-induced ignition) .

- Waste Disposal : Quench excess azides with aqueous NaNO₂ or PPh₃ before disposal .

Spectroscopic Data Contradictions

Q: How should researchers resolve inconsistencies in NMR data for this compound? A:

- Methodological Steps :

- 2D NMR : Use HSQC and HMBC to assign overlapping proton signals (e.g., pyrazole C-H vs. pyridine C-H) .

- Deuterated Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; pyridine protons may shift upfield in polar solvents .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational flexibility in the azidomethyl group .

Computational Modeling

Q: Which computational methods are suitable for predicting the reactivity of the azide moiety in this compound? A:

- Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study azide bond dissociation energies (BDEs) and transition states for potential cycloadditions .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess azide stability under experimental conditions .

- Docking Studies : Model interactions with biological targets (e.g., kinases) to prioritize synthetic analogs for bioactivity testing .

Biological Activity Profiling

Q: How can researchers design assays to evaluate kinase inhibition potential? A:

- Assay Design :

- Enzyme Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, ALK) at 10 µM compound concentration. Include staurosporine as a positive control .

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HCT-116) after 24-hour exposure .

- Cytotoxicity : Pair kinase inhibition data with MTT assays to distinguish target-specific effects from general toxicity .

Stability and Storage

Q: What storage conditions maximize the shelf life of this compound? A:

- Best Practices :

- Temperature : Store at –20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles .

- Humidity Control : Use desiccants (e.g., silica gel) in storage containers to minimize hydrolysis of the azide group .

- Long-Term Stability : Monitor purity via HPLC every 6 months; degradation products >5% warrant repurification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.